Ethyl 5-(6-methoxypyridin-3-yl)-4,5-dihydro-1,3-oxazole-4-carboxylate

Medicinal Chemistry Physicochemical Profiling Drug‑likeness

Ethyl 5-(6-methoxypyridin-3-yl)-4,5-dihydro-1,3-oxazole-4-carboxylate (CAS 1778520-18-5) is a heterocyclic building block that combines a 4,5-dihydrooxazole scaffold with a 6-methoxypyridin-3-yl substituent and an ethyl ester at the 4‑position. Its molecular formula is C₁₂H₁₄N₂O₄, molecular weight 250.25 g·mol⁻¹, and the commercially available material typically carries a purity specification of ≥95 %.

Molecular Formula C12H14N2O4
Molecular Weight 250.25 g/mol
Cat. No. B13241221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(6-methoxypyridin-3-yl)-4,5-dihydro-1,3-oxazole-4-carboxylate
Molecular FormulaC12H14N2O4
Molecular Weight250.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C1C(OC=N1)C2=CN=C(C=C2)OC
InChIInChI=1S/C12H14N2O4/c1-3-17-12(15)10-11(18-7-14-10)8-4-5-9(16-2)13-6-8/h4-7,10-11H,3H2,1-2H3
InChIKeyBIRYPGWDANUEOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-(6-methoxypyridin-3-yl)-4,5-dihydro-1,3-oxazole-4-carboxylate – Core Identity and Procurement-Relevant Profile


Ethyl 5-(6-methoxypyridin-3-yl)-4,5-dihydro-1,3-oxazole-4-carboxylate (CAS 1778520-18-5) is a heterocyclic building block that combines a 4,5-dihydrooxazole scaffold with a 6-methoxypyridin-3-yl substituent and an ethyl ester at the 4‑position . Its molecular formula is C₁₂H₁₄N₂O₄, molecular weight 250.25 g·mol⁻¹, and the commercially available material typically carries a purity specification of ≥95 % . The compound belongs to the 4,5-dihydro‑1,3-oxazole‑4‑carboxylate class, which is widely employed as intermediates in medicinal chemistry and agrochemical research because the oxazoline ring offers a unique combination of hydrogen‑bonding capability, moderate basicity, and synthetic versatility.

Why Ethyl 5-(6-methoxypyridin-3-yl)-4,5-dihydro-1,3-oxazole-4-carboxylate Cannot Be Simply Replaced by a Close Analog


Superficially similar 4,5-dihydrooxazole‑4‑carboxylates that differ in the nature or position of the aryl substituent at C5 can exhibit markedly different physicochemical profiles, which in turn influence solubility, permeability, and recognition by biological targets. The 6‑methoxypyridin‑3‑yl group introduces a distinct hydrogen‑bond acceptor pattern and an altered lipophilicity compared with unsubstituted pyridyl, phenyl, or halogenated aryl analogs. The quantitative evidence presented below demonstrates that these subtle structural differences translate into measurable variations in properties such as topological polar surface area (TPSA) and calculated logP, which are recognised predictors of drug‑likeness and passive membrane permeability. Consequently, procuring a generic “5‑aryl‑4,5‑dihydrooxazole‑4‑carboxylate” without verifying the exact substitution pattern risks compromising the reproducibility of a synthetic sequence or the biological outcome of a screening campaign.

Quantitative Differentiation Evidence for Ethyl 5-(6-methoxypyridin-3-yl)-4,5-dihydro-1,3-oxazole-4-carboxylate


Increased Topological Polar Surface Area (TPSA) Relative to Unsubstituted Pyridyl Analogs Enhances Hydrogen‑Bonding Capacity

The TPSA of ethyl 5-(6-methoxypyridin-3-yl)-4,5-dihydro-1,3-oxazole-4-carboxylate is 70.01 Ų . Replacing the 6‑methoxypyridin‑3‑yl group with an unsubstituted pyridin‑2‑yl group would reduce the TPSA by approximately 9–11 Ų (estimated by subtraction of the methoxy contribution, ~9.4 Ų). In drug‑discovery settings, a TPSA ≤ 140 Ų is generally required for oral bioavailability; within this range, a higher TPSA can improve solubility and reduce hERG affinity, while a lower TPSA favours passive membrane permeation. The methoxy‑substituted variant therefore occupies a distinct position in permeability–solubility optimisation space.

Medicinal Chemistry Physicochemical Profiling Drug‑likeness

Modulated Lipophilicity (logP = 1.12) Positions the Compound for Balanced Aqueous–Lipid Partitioning

The calculated logP of ethyl 5-(6-methoxypyridin-3-yl)-4,5-dihydro-1,3-oxazole-4-carboxylate is 1.12 . The 6-methoxy group contributes approximately +0.3 to +0.5 logP units relative to an unsubstituted pyridinyl analog (which would be expected to have a logP of roughly 0.6–0.8). This modest increase in lipophilicity can enhance passive membrane permeability without breaching the commonly cited logP ≤ 5 threshold, making the compound a balanced intermediate for further derivatisation.

Lipophilicity ADME Prediction Fragment‑based Design

Distinct Hydrogen‑Bond Acceptor Count (6 H‑acceptors) Differentiates from Five‑Membered Heterocycle Analogs with Fewer Acceptors

The compound possesses six hydrogen‑bond acceptors (H_Acceptors = 6) as reported by the vendor . Closely related 4,5-dihydrooxazole‑4‑carboxylates that lack the methoxy substituent or carry a carbon‑linked aryl group typically contain only 4 or 5 H‑bond acceptors. The additional acceptor originates from the methoxy oxygen, which can engage in hydrogen bonds with protein residues or solvent molecules that are sterically inaccessible to the ring nitrogen atoms alone.

Hydrogen Bonding Molecular Recognition Fragment Screening

Absence of Hydrogen‑Bond Donors (H_Donors = 0) Prevents Undesirable Intramolecular Interactions and Simplifies SAR Interpretation

The compound has zero hydrogen‑bond donors (H_Donors = 0) . This contrasts with 4,5-dihydrooxazole‑4‑carboxylic acid analogs or 5‑(hydroxyaryl) derivatives, which introduce at least one donor. The absence of donors eliminates the risk of intramolecular hydrogen bonding that can mask the bioactive conformation and complicate structure–activity relationship (SAR) analysis.

SAR Studies Chemical Probe Design Crystallography

Optimal Research and Industrial Use Cases for Ethyl 5-(6-methoxypyridin-3-yl)-4,5-dihydro-1,3-oxazole-4-carboxylate


Synthesis of 6‑Methoxypyridin‑3‑yl‑Containing Kinase Inhibitor Intermediates

The 6‑methoxypyridin‑3‑yl fragment is a privileged motif in several approved kinase inhibitors (e.g., selpercatinib). The compound can serve as a direct precursor for oxazoline‑ring opening or for conversion to the corresponding carboxylic acid or amide, enabling rapid access to focused libraries for RET, PI3K, or mTOR targets. Its balanced logP and TPSA facilitate the construction of lead‑like molecules without extensive lipophilicity adjustment .

Fragment‑Based Screening Libraries Requiring Defined Hydrogen‑Bond Acceptor Patterns

With six hydrogen‑bond acceptors and zero donors, the compound is well‑suited for incorporation into fragment libraries where a high acceptor count is desired to probe polar sub‑pockets of protein targets. The methoxy oxygen provides an additional acceptor vector that is absent in simpler pyridinyl or phenyl analogs, potentially capturing interactions not accessible to canonical fragments .

Physicochemical Property‑Optimised Building Block for Parallel Synthesis

The compound’s calculated logP of 1.12 and TPSA of 70.01 Ų place it in a favourable region of drug‑like chemical space. It can be employed in parallel amide or ester coupling reactions to generate arrays where the methoxypyridyl‑oxazoline core consistently delivers moderate lipophilicity and high solubility, reducing the proportion of library members that fail due to poor physicochemical properties .

Reference Standard for Analytical Method Development and Quality Control

The established CAS registry number (1778520-18-5), well‑defined molecular formula, and published purity specification (≥95 %) make the compound suitable as a reference standard for HPLC, LC‑MS, or NMR method development when monitoring reactions involving 6‑methoxypyridin‑3‑yl‑containing intermediates. Its distinct UV chromophore and characteristic fragmentation pattern facilitate unambiguous identification .

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